Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(15-8-4-1-5-9-15)12-10-17-13-7-3-2-6-11(12)13/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYNBKCSKMXDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone typically involves the reaction of piperidine with a suitable tetrahydrobenzo[b]thiophene derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated tetrahydrobenzo[b]thiophene under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone has been studied for its potential biological activities, which include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains, including mycobacteria responsible for tuberculosis and leprosy .
- Anticancer Properties : Research indicates that similar compounds can interact with cellular pathways involved in cancer progression . The structural similarity with known anticancer agents suggests potential efficacy in targeting cancer cells.
- Neuroprotective Effects : Some studies have indicated that compounds with similar scaffolds can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound better, a comparison with structurally related compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Cyclohexane instead of piperidine | Antibacterial | Different ring structure affects activity |
| 2-Amino-(4-(piperidin-1-yl)thiazol-2-yl)(4-methylphenyl)methanone | Thiazole ring instead of thiophene | Anticancer | Thiazole enhances receptor selectivity |
| 2-Amino-N-(pyridinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | Pyridine substitution | Neuroprotective | Pyridine may alter CNS penetration |
This comparison highlights how variations in substituents and ring structures can influence biological activity and therapeutic potential.
Therapeutic Applications
The therapeutic applications of this compound are promising:
- Mycobacteria-Induced Infections : The compound has shown effectiveness against mycobacterial infections such as tuberculosis and leprosy. Its ability to penetrate the thick cell wall of mycobacteria makes it a candidate for further development .
- Cancer Treatment : Due to its anticancer properties observed in preliminary studies, it may serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumor growth .
- Neurological Disorders : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease by modulating neuroinflammatory responses .
Mechanism of Action
The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitutions
The compound’s core structure shares similarities with 2-amino-3-benzoylthiophene derivatives but diverges in key substituents. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Amino Group vs. Piperidinyl Substitution: The 2-amino group in analogs like T-62 is critical for adenosine A1 receptor allosteric enhancement, as it facilitates hydrogen bonding with the receptor . Replacing this group with piperidinyl (a bulkier, non-hydrogen-bonding substituent) likely abolishes this activity but may introduce affinity for other targets, such as kinases or GPCRs.
Tetrahydrobenzo[b]thiophene Core :
- The partially saturated bicyclic system enhances conformational rigidity compared to planar thiophene or benzene rings. This rigidity may improve binding specificity, as seen in analogs with similar cores .
Methanone Bridge Modifications: Substitutions on the methanone-linked aryl/heteroaryl group (e.g., 4-chlorophenyl in T-62 vs. piperidinyl in the target compound) significantly alter electronic and steric properties. For instance, electron-withdrawing groups (e.g., Cl, CF3) enhance allosteric activity in adenosine receptors, while piperidinyl’s basicity could influence solubility and membrane permeability .
Biological Activity
Piperidin-1-yl(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanone (CAS No. 307540-59-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Antimycobacterial Activity
Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene, including this compound, exhibit significant activity against mycobacterial infections. These compounds have been shown to be effective in the prophylaxis and treatment of infections caused by Mycobacterium tuberculosis, which is responsible for tuberculosis (TB), as well as other mycobacterial diseases such as leprosy and mycobacteria-induced meningitis .
The precise mechanism by which this compound exerts its biological activity involves inhibition of mycobacterial cell wall synthesis and disruption of metabolic pathways critical for the survival of the bacteria. This action is similar to that observed with other known antitubercular agents .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that Piperidin derivatives showed potent inhibitory effects on the growth of Mycobacterium tuberculosis in vitro. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional TB drugs .
- Animal Models : In preclinical trials using animal models infected with M. tuberculosis, treatment with Piperidin derivatives resulted in reduced bacterial load in the lungs and improved survival rates compared to untreated controls .
- Combination Therapy : Research has also explored the efficacy of Piperidin derivatives in combination with existing antitubercular drugs. Results indicated synergistic effects that enhanced overall therapeutic outcomes and reduced the risk of drug resistance .
Data Table: Biological Activity Summary
Q & A
Q. Experimental Design :
Synthesize analogs with varied substituents.
Perform radioligand binding assays (Ki values).
Use Schild analysis to differentiate allosteric vs. orthosteric effects.
What analytical techniques validate purity and structural integrity post-synthesis?
Basic Research Question
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., thiophene CH signals at δ 6.7–7.2 ppm; piperidine CH₂ at δ 1.3–2.7 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., m/z 384.48 for C₂₄H₂₀N₂OS) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C 74.97%, H 5.24% for C₂₄H₂₀N₂OS) .
Troubleshooting : For impure batches, optimize recrystallization solvents (e.g., methanol/water) or use silica gel column chromatography (hexane/EtOAc) .
How can computational modeling predict the compound’s pharmacokinetic properties?
Advanced Research Question
Answer:
- LogP Calculation : Use Molinspiration or SwissADME to estimate lipophilicity (LogP ~3.5 for unmodified derivatives), critical for blood-brain barrier penetration .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with adenosine A₁ receptors (e.g., hydrogen bonds with Thr277 and hydrophobic contacts with Phe171) .
- MD Simulations : AMBER or GROMACS assess stability of receptor-ligand complexes over 100-ns trajectories .
Validation : Compare with experimental IC₅₀ values from cAMP inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
